3-Quinuclidinyl p-azidobenzilate

説明

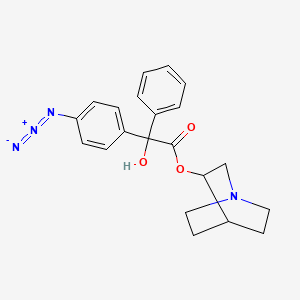

Structure

2D Structure

3D Structure

特性

CAS番号 |

81039-79-4 |

|---|---|

分子式 |

C21H22N4O3 |

分子量 |

378.4 g/mol |

IUPAC名 |

1-azabicyclo[2.2.2]octan-3-yl 2-(4-azidophenyl)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C21H22N4O3/c22-24-23-18-8-6-17(7-9-18)21(27,16-4-2-1-3-5-16)20(26)28-19-14-25-12-10-15(19)11-13-25/h1-9,15,19,27H,10-14H2 |

InChIキー |

CVSURLUCVFEDOO-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)N=[N+]=[N-])O |

正規SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)N=[N+]=[N-])O |

同義語 |

3-quinuclidinyl 4-azidobenzilate 3-quinuclidinyl p-azidobenzilate QABZ |

製品の起源 |

United States |

Chemical Synthesis and Structural Modifications of 3 Quinuclidinyl P Azidobenzilate

Synthetic Pathways for the Quinuclidinyl Core and Benzilate Moiety

The synthesis of 3-Quinuclidinyl p-azidobenzilate is a multi-step process that begins with the independent preparation of its two primary components: the quinuclidinyl core and the benzilate moiety.

The quinuclidinyl core is derived from 3-quinuclidinol (B22445). The synthesis of 3-quinuclidinol can be achieved through various routes, often starting from 3-quinuclidinone. researchgate.netchemicalbook.com One common method involves the reduction of 3-quinuclidinone to yield the corresponding alcohol, 3-quinuclidinol. researchgate.net

Esterification Reactions for Benzilate Formation

The crucial step in assembling the final molecule is the esterification reaction between 3-quinuclidinol and the benzilate moiety, or a derivative thereof. Several methods have been established for the esterification of 3-quinuclidinol with benzilic acid and its analogues.

One common approach involves the reaction of 3-quinuclidinol with a lower alkyl ester of benzilic acid, such as methyl benzilate, in the presence of a catalyst. google.com A specific patented process describes the use of an alkali metal lower alcoholate, like sodium methylate, in a hydrocarbon diluent. google.com The reaction is driven to completion by removing the lower alcohol byproduct through distillation. google.com Another patented method utilizes a catalytic amount of metallic sodium in an inert anhydrous aliphatic hydrocarbon solvent to facilitate the transesterification between methyl benzilate and 3-quinuclidinol. google.com

Alternatively, direct esterification can be achieved using the carboxylic acid itself. This often requires an activating agent. A highly efficient method for esterification involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride as coupling reagents, which can be performed under mild, neutral conditions at room temperature. google.com Another approach for direct esterification involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions. nih.gov

For the synthesis of this compound, the most probable route involves the reaction of 3-quinuclidinol with p-azidobenzoyl chloride. This acyl chloride can be prepared from p-azidobenzoic acid by reacting it with thionyl chloride. researchgate.net The esterification would typically be carried out in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. youtube.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Key Features |

| 3-Quinuclidinol | Methyl Benzilate | Sodium Methylate | Heptane | Transesterification with removal of methanol (B129727). google.com |

| 3-Quinuclidinol | Methyl Benzilate | Metallic Sodium | n-Heptane | Single-stage reaction with catalytic sodium. google.com |

| 3-Quinuclidinol | Carboxylic Acid | Triphenylphosphine oxide / Oxalyl chloride | - | Mild, neutral conditions at room temperature. google.com |

| 3-Quinuclidinol | p-Azidobenzoyl Chloride | Triethylamine/Pyridine | Aprotic Solvent | Neutralization of HCl byproduct. youtube.com |

Stereochemical Considerations in Synthesis

The biological activity of 3-quinuclidinyl benzilate and its analogues is highly dependent on their stereochemistry. 3-Quinuclidinol is a chiral molecule, and its enantiomers can exhibit different affinities for muscarinic receptors. Research has shown that esters derived from (R)-3-quinuclidinol generally possess a greater affinity for muscarinic acetylcholine (B1216132) receptors (M-AChRs) compared to their (S)-counterparts. chemicalbook.com

The synthesis of enantiomerically pure 3-quinuclidinol is therefore a key consideration. This can be achieved through stereospecific reduction of 3-quinuclidinone using biocatalysts. For instance, newly isolated bacterial strains such as Nocardia sp. and Rhodococcus erythropolis can asymmetrically reduce 3-quinuclidinone to yield enantiomerically pure (R)- and (S)-3-quinuclidinol, respectively. figshare.com The resolution of racemic 3-quinuclidinol can also be accomplished through methods like pre-column derivatization followed by high-performance liquid chromatography (HPLC) on a chiral column. google.com

When synthesizing this compound for pharmacological studies, the use of a specific enantiomer of 3-quinuclidinol is crucial for obtaining a product with defined and reproducible biological activity.

Incorporation of the Azido (B1232118) Group for Photoaffinity Labeling Applications

The defining feature of this compound is the presence of the azido (-N₃) group. This functional group is relatively inert in the dark but, upon exposure to ultraviolet (UV) light, it is converted into a highly reactive nitrene species. This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of a receptor, a process known as photoaffinity labeling. chemicalbook.com This allows for the irreversible tagging and subsequent identification and characterization of the receptor protein.

Regioselective Azidation Strategies

The azido group in this compound is located at the para-position of one of the phenyl rings of the benzilate moiety. The regioselective introduction of this group is a critical synthetic challenge. The most common strategy involves the use of a precursor molecule that already contains a functional group at the desired position, which can then be converted to an azide (B81097).

The synthesis of p-azidobenzilic acid would likely start from a precursor such as 4-aminobenzilic acid or 4-nitrobenzilic acid. In the case of 4-aminobenzilic acid, a well-established method for converting an aromatic amine to an azide is through a diazonium salt intermediate. The amino group is first treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate is then reacted with sodium azide to yield the p-azido derivative.

If starting from 4-nitrobenzilic acid, the nitro group would first need to be reduced to an amino group, for example, through catalytic hydrogenation, before proceeding with the diazotization and azidation sequence. The choice of starting material and reaction conditions is crucial to ensure that the azido group is introduced specifically at the para-position, avoiding the formation of ortho or meta isomers.

Precursor Chemistry for p-Azidobenzilate Formation

The direct precursor to the p-azidobenzilate moiety is p-azidobenzilic acid. As detailed previously, the synthesis of this precursor likely begins with a substituted benzilic acid. An essential starting material for this pathway is 4-aminobenzoic acid. chemicalbook.com This can be synthesized by the reduction of 4-nitrobenzoic acid. chemicalbook.com

The conversion of 4-aminobenzoic acid to 4-azidobenzoic acid is a key step. This is typically achieved through a diazotization reaction followed by treatment with an azide source. A common procedure involves dispersing p-aminobenzoic acid in an acidic solution, cooling it, and then adding sodium nitrite to form the diazonium salt. Subsequent addition of sodium azide leads to the formation of p-azidobenzoic acid. researchgate.net

To obtain p-azidobenzilic acid, a similar strategy would be applied to 4-aminobenzilic acid. The amino group on the benzilic acid scaffold would be diazotized and subsequently replaced by an azido group. The resulting p-azidobenzilic acid can then be activated, for example by conversion to its acyl chloride, before esterification with 3-quinuclidinol. A publication on the affinity labeling of muscarinic receptors explicitly mentions the synthesis of "3-quinuclidinyl 4-azidobenzilate" from its precursor, "amino-3QNB" (3-quinuclidinyl 4-aminobenzilate), confirming this synthetic strategy. chemicalbook.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity (Structure-Activity Relationship or SAR), researchers synthesize and study various analogues and derivatives. These studies can reveal which parts of the molecule are essential for binding to the receptor and for the photo-labeling process.

While specific SAR studies on analogues of this compound are not extensively documented in the provided search results, general principles can be inferred from studies on related compounds. For instance, research on analogues of the parent compound, 3-Quinuclidinyl benzilate, has shown that modifications to the phenyl rings of the benzilate moiety can significantly impact receptor affinity. nih.gov Replacing a phenyl ring with a heteroaryl group, such as a furyl or thienyl moiety, can be well-tolerated and not significantly alter the affinity for muscarinic receptors. nih.gov

In the context of photoaffinity labels, SAR studies would focus on how changes to the molecule affect both its binding affinity and its efficiency as a labeling agent. For example, the position of the azido group on the phenyl ring is critical. While the para-position is commonly used, synthesizing ortho- or meta-azido analogues could provide insights into the topology of the receptor's binding pocket.

Furthermore, the nature of the reporter tag, if one is included for detection purposes, and the linker used to attach it, are also important variables in the design of photoaffinity probes. nih.gov The goal is to create a probe that retains high affinity for the target receptor while efficiently and specifically labeling it upon photoactivation. Studies on other photoaffinity labels have shown that the introduction of different functional groups can modulate the specificity and efficiency of labeling. nih.gov The synthesis of a library of this compound analogues with variations in the benzilate moiety would be a valuable endeavor for comprehensively mapping the muscarinic receptor binding site.

Design Principles for Modulating Receptor Affinity

The design of this compound and its analogs is guided by principles aimed at optimizing their affinity for muscarinic receptors. The parent compound, 3-quinuclidinyl benzilate (QNB), is a high-affinity muscarinic antagonist, and modifications to its structure are intended to retain or enhance this affinity while introducing new functionalities. nih.govpnas.org

Key design considerations include:

Stereochemistry: The stereochemistry of the 3-quinuclidinol moiety is critical for high-affinity binding. The (R)-enantiomer of QNB exhibits significantly higher affinity for muscarinic receptors compared to the (S)-enantiomer. This stereoselectivity is a guiding principle in the synthesis of potent analogs.

Aromatic Ring Substitution: The benzilate portion of the molecule offers a site for modification. The introduction of a p-azido group in this compound is a prime example of a modification that serves a dual purpose: it acts as a photoreactive group for covalent labeling while maintaining high receptor affinity. nih.govpnas.org Studies on other analogs have shown that substitution on the phenyl rings can modulate receptor affinity and selectivity. For instance, replacing a phenyl ring with a furan (B31954) or thiophene (B33073) ring can result in compounds with comparable affinity to the parent compound. nih.gov

Ester Linkage: The ester bond connecting the quinuclidinol and benzilate moieties is essential for the molecule's activity as a muscarinic antagonist.

These design principles allow for the rational development of new probes based on the 3-quinuclidinyl benzilate scaffold to explore receptor structure and function.

Introduction of Reporter Tags (e.g., Biotin (B1667282), Fluorophores)

To facilitate the detection and isolation of muscarinic receptors, reporter tags such as biotin and fluorophores can be incorporated into the structure of this compound or its analogs.

The p-azido group in this compound itself can be considered a type of reporter tag, as it enables the formation of a covalent bond with the receptor upon photoactivation, thereby "tagging" the receptor protein. nih.govpnas.org This allows for the identification of the receptor subunit via techniques like SDS-PAGE.

Biotinylation: The introduction of a biotin tag would create a high-affinity probe for avidin (B1170675) or streptavidin, which can be conjugated to enzymes or fluorescent molecules for detection. scbt.com A common strategy for biotinylation involves linking a biotin molecule to the parent compound via a spacer arm. This spacer is crucial to minimize steric hindrance and ensure that both the ligand's binding to its receptor and biotin's interaction with avidin/streptavidin are not compromised.

Fluorophores: The development of fluorescent analogs allows for the direct visualization of receptor distribution and dynamics in cells and tissues. While specific fluorescent derivatives of this compound are not extensively documented in the provided search results, the general principle involves attaching a fluorescent molecule (fluorophore) to the ligand. mdpi.com The choice of fluorophore and the point of attachment are critical to preserve the ligand's binding affinity and pharmacological properties. Research on fluorescent microsphere-based immunoassays for the detection of the parent compound, 3-quinuclidinyl benzilate, highlights the utility of fluorescence in studying this class of molecules. rsc.org

Chemical Characterization of Synthesized Compounds for Research Purity

Ensuring the purity of synthesized this compound is paramount for its use in precise pharmacological and biochemical studies. Various analytical techniques are employed to characterize the compound and confirm its purity.

The synthesis of this compound from p-aminobenzilic acid involves intermediate steps that are monitored for completion and purity. The final product, this compound, has been reported to be synthesized with a purity of over 94%. pnas.org

Common methods for chemical characterization and purity assessment include:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For instance, isotopically labeled analogs of 3-quinuclidinyl benzilate have been characterized using electron impact ionization mass spectrometry. Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for both separation and identification, and methods have been developed for the determination of 3-quinuclidinyl benzilate and its metabolites. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound and to confirm the position of various functional groups, including the azido group.

Chromatographic Techniques: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound by separating it from any starting materials or byproducts.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for high-precision research applications.

Molecular Interactions and Receptor Binding Mechanisms

Identification of Primary Molecular Targets: Muscarinic Acetylcholine (B1216132) Receptors

3-Quinuclidinyl p-azidobenzilate is a derivative of the potent, non-selective muscarinic antagonist, 3-Quinuclidinyl benzilate (QNB). The introduction of a para-azido group on the benzilate moiety transforms it into a photoaffinity label. nih.gov This modification allows for the formation of a reversible complex with the receptor in the dark. Upon exposure to ultraviolet light, the azido (B1232118) group is converted into a highly reactive nitrene, which then forms a covalent bond with the receptor, enabling its isolation and characterization. nih.gov

The primary molecular targets of AZ-QNB are unequivocally the muscarinic acetylcholine receptors. nih.gov These G protein-coupled receptors are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions. Studies have demonstrated that radiolabeled AZ-QNB and its analogs can be used for in vivo imaging of muscarinic receptor distribution in the brain. nih.gov

While this compound is known to target muscarinic acetylcholine receptors, specific binding affinity data (Kᵢ values) for the individual M1-M5 subtypes are not extensively documented in publicly available literature. However, the parent compound, 3-Quinuclidinyl benzilate (QNB), is a well-characterized non-selective antagonist, exhibiting high affinity for all five muscarinic receptor subtypes. It is therefore highly probable that AZ-QNB also interacts with all subtypes.

To provide context, the following table displays the binding affinities of the parent compound, QNB, for the human M1-M5 muscarinic receptor subtypes.

| Receptor Subtype | Kᵢ (nM) |

| M1 | 0.9 |

| M2 | 1.1 |

| M3 | 1.0 |

| M4 | 1.3 |

| M5 | 0.8 |

This interactive table is based on data for the parent compound, 3-Quinuclidinyl benzilate (QNB), and is intended to provide a contextual understanding of the likely binding profile of its p-azido derivative.

The interaction of this compound with muscarinic receptors has been further characterized through competitive binding studies. These experiments demonstrate that the binding of AZ-QNB is specific to the muscarinic receptor binding site. A classic example is the protection of the receptor from photoinactivation by AZ-QNB in the presence of the well-known muscarinic antagonist, atropine (B194438). nih.gov In these studies, pre-incubation with atropine prevents the covalent incorporation of the radiolabeled photoaffinity label, confirming that both ligands compete for the same or overlapping binding sites on the receptor. nih.gov

Elucidation of Ligand-Receptor Interaction Modalities

Understanding how this compound interacts with the muscarinic receptor at a molecular level is crucial for interpreting the data derived from its use as a photoaffinity probe.

Structural studies of muscarinic receptors have revealed a deep, orthosteric binding pocket within the transmembrane domain. While the precise crystallographic structure of AZ-QNB bound to a muscarinic receptor is not available, the binding mode can be inferred from the structures of the parent compound, QNB, in complex with these receptors. The quinuclidinyl group of QNB is believed to be oriented towards the extracellular vestibule of the receptor, while the benzilate moiety projects deeper into the binding pocket. The covalent attachment of the p-azido group is designed to occur within this binding pocket upon photoactivation, thereby "tagging" the receptor at or near its ligand-binding domain.

Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its primary ligand. While there is no direct evidence of this compound acting as an allosteric modulator, studies on its parent compound, QNB, have shown that its binding can be influenced by allosteric modulators. For instance, the dissociation of [³H]QNB from muscarinic receptors is not affected by the allosteric agent gallamine. nih.gov This suggests that the binding of QNB, and likely AZ-QNB, is primarily orthosteric and that its interaction is not sensitive to certain allosteric modulators.

Examination of Secondary or Off-Target Molecular Interactions (in vitro/ex vivo)

While this compound is a highly valuable tool for studying muscarinic receptors, the possibility of off-target interactions must be considered for the accurate interpretation of experimental results. As a derivative of QNB, it may share some of its off-target binding characteristics.

One notable in vitro finding for the parent compound, QNB, is its ability to bind to intestinal mucus. This interaction is a potential source of artifact in studies involving mucus-secreting epithelial tissues. Although the binding to mucus was found to be of lower affinity than its binding to muscarinic receptors, it highlights the importance of carefully controlling for non-specific binding in experimental designs.

A comprehensive in vitro or ex vivo screening of this compound against a broad panel of other receptors, ion channels, and enzymes to fully characterize its off-target interaction profile is not extensively reported in the current literature.

Photoaffinity Labeling Methodologies and Target Deconvolution

Application in Covalent Labeling of Receptor Proteins

3-Quinuclidinyl p-azidobenzilate has been effectively used to covalently label and study muscarinic acetylcholine (B1216132) receptors in tissues such as the rat cerebral cortex. nih.govpnas.org By forming an irreversible bond, the photolabel allows for the study of the receptor under conditions that would normally cause a reversible ligand to dissociate, such as during protein purification or gel electrophoresis.

One of the primary applications of this compound is to study the consequences of its permanent binding to the receptor. Photolysis of the receptor-ligand complex leads to irreversible inactivation of the muscarinic binding sites. nih.govpnas.org This inactivation is dependent on both the concentration of the photolabel and the duration of light exposure. The covalent nature of the bond means the receptor can no longer bind its natural ligand, acetylcholine, or other reversible antagonists. By measuring the loss of binding capacity for a radiolabeled reversible ligand (like [³H]QNB) after photolysis, researchers can quantify the extent of irreversible inactivation and correlate it with the concentration of the photolabel used. pnas.org

Table 1: Experimental Data on Muscarinic Receptor Photoaffinity Ligands

| Compound | Target Receptor | Affinity (Kd) | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Muscarinic Receptor | High | Potent photoaffinity probe causing irreversible inactivation upon photolysis. | nih.gov |

| N-methyl-4-piperidyl p-azidobenzilate | Muscarinic Receptor | 1.06 nM | Covalently incorporated into an 86,000 Mr macromolecule. | nih.gov |

| p-azidoatropine methyl iodide | Muscarinic Receptor | ~100 nM | Labeled a peptide of 75,000 ± 5,000 Da. | inrae.fr |

Radioactively labeled versions of this compound or related compounds allow for the direct quantification of the number of covalently labeled receptors. After photolysis and removal of unbound ligand, the amount of radioactivity permanently associated with the tissue or cell preparation is measured. This provides a direct count of the accessible receptor population. In studies with a related compound, azido-4NMPB, the covalent incorporation into the muscarinic receptor was found to be almost stoichiometric when compared to the total receptor density determined by reversible ligand binding assays. nih.gov This indicates a highly efficient and specific labeling process, allowing for an accurate census of the targeted receptor population in a given sample.

Identification of Labeled Proteins via Proteomic Approaches

Once a receptor is covalently tagged with a photoaffinity label (often a radiolabeled version), the next step is to identify the specific protein that has been modified. The stable covalent bond is essential for this process, as it keeps the label attached during purification and analysis. nih.gov

The classic method for identification involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled cell membranes are solubilized, and the proteins are separated by size. The gel is then analyzed for radioactivity (e.g., by fluorography) to find the molecular weight of the labeled protein. Using this method, a photolabile derivative of N-methyl-4-piperidyl benzilate was shown to covalently label a protein with a molecular weight of approximately 86,000 in rat cortex membranes, which is consistent with the expected size of the muscarinic receptor. nih.gov Similarly, a photolabel for the substance P receptor specifically tagged an 80 kDa protein, and a p-azidoatropine analog labeled a 75 kDa protein from porcine atria. nih.govinrae.fr

Confirmation of the labeled protein's identity can be achieved through immunoprecipitation, where an antibody specific to a known receptor is used to pull down the labeled protein, confirming it is the target of interest. nih.gov While these initial studies relied on molecular weight determination, the covalent tag provided by photoaffinity labels is fully compatible with modern proteomic workflows. After labeling, the protein of interest can be isolated and subjected to enzymatic digestion followed by mass spectrometry to identify the protein and even pinpoint the specific amino acid residues that form the binding pocket.

Affinity Enrichment Strategies (e.g., using Reporter Tags)

To isolate the covalently labeled receptor from a complex biological sample, affinity enrichment strategies are employed. These methods rely on a "reporter tag" incorporated into the photoaffinity label's structure. While sophisticated tags like biotin (B1667282) or fluorescent dyes are common in modern proteomics, early studies with this compound primarily utilized radiolabeling.

A tritiated form of an azido-benzilate derivative allows for the detection and subsequent purification of the labeled protein. The radioactivity serves as a traceable marker throughout the enrichment process. For instance, after photolabeling muscarinic sites in rat cortex with a related compound, radiolabeled azido-N-methyl-4-piperidyl benzilate, the covalent incorporation into a macromolecule could be tracked and quantified. nih.gov

| Reporter Tag Type | Example | Application with Azido-Benzilate Derivatives | Primary Function |

| Radiolabeling | Tritium (B154650) ([³H]) | Used in early studies of muscarinic receptor photoaffinity labeling. nih.gov | Detection and quantification of labeled receptor-ligand complexes during purification and analysis (e.g., SDS-PAGE). |

While direct evidence for the use of other tags with this compound is limited in available literature, modern approaches would likely involve the synthesis of derivatives containing biotin. A biotinylated version would permit highly specific and efficient enrichment of the labeled receptor on avidin- or streptavidin-conjugated solid supports, a standard in contemporary chemical proteomics.

Mass Spectrometry-Based Protein Identification and Characterization

Following enrichment, mass spectrometry (MS) is the gold standard for identifying and characterizing the labeled protein. While early studies identified the muscarinic receptor labeled by an azido-benzilate derivative as a macromolecule of approximately 86,000 Mr based on SDS-PAGE analysis, modern MS techniques provide far more detailed information. nih.gov

The general workflow for MS-based identification involves the enzymatic digestion of the enriched, labeled protein into smaller peptides. This peptide mixture is then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, generating a "peptide mass fingerprint." This fingerprint is then compared against protein sequence databases to identify the protein.

Furthermore, tandem mass spectrometry (MS/MS) can be used to select a specific peptide ion, fragment it, and then analyze the masses of the resulting fragment ions. This provides sequence information for the peptide, significantly increasing the confidence of the protein identification. Although specific MS-based identification of proteins labeled by this compound is not extensively detailed in the literature, this methodology is fundamental to modern photoaffinity labeling studies. Related research on the determination of 3-quinuclidinyl benzilate and its metabolites in urine has utilized gas chromatography/mass spectrometry, demonstrating the applicability of MS to this class of compounds. nih.gov

Localization of Ligand Binding Sites within Receptor Structures

Beyond identifying the receptor protein, a primary goal of photoaffinity labeling is to pinpoint the specific amino acid residues that constitute the ligand-binding pocket.

Peptide Mapping and Cross-Linking Analysis

Once the receptor is covalently labeled with this compound, peptide mapping can be employed to localize the binding site. This process involves several key steps:

Proteolytic Digestion: The purified, labeled receptor is cleaved into smaller, more manageable peptide fragments using specific proteases (e.g., trypsin, chymotrypsin).

Peptide Separation: The resulting mixture of peptides is separated, typically using high-performance liquid chromatography (HPLC).

Identification of the Labeled Peptide: By monitoring for the reporter tag (e.g., radioactivity), the specific peptide fragment that is covalently attached to the photoaffinity label can be identified.

Amino Acid Sequencing: The isolated, labeled peptide is then subjected to amino acid sequencing, often using Edman degradation or mass spectrometry, to determine its primary sequence. The modified amino acid, the point of covalent attachment, can thus be identified.

Studies on muscarinic receptors using other affinity labels have successfully used this approach to identify key residues in the binding site. nih.gov While specific peptide mapping data for this compound is scarce, the principles of the technique are well-established for this receptor family.

Conformational Changes Induced by Ligand Binding and Photoactivation

The binding of a ligand to its receptor is often associated with conformational changes in the protein, which are critical for receptor activation or inhibition. While the primary function of photoaffinity labeling is to create a stable covalent bond for identification purposes, the process itself can provide insights into these dynamic changes.

The initial, reversible binding of this compound to the muscarinic receptor selects for a specific conformational state of the receptor. The subsequent photoactivation and covalent bond formation "trap" the receptor in this ligand-bound conformation. By comparing the structure or accessibility of the labeled receptor to its unlabeled counterpart, inferences about ligand-induced conformational shifts can be made. For instance, studies have shown that the binding of ligands can affect the susceptibility of the muscarinic receptor to other chemical modifications, suggesting a change in protein conformation. However, detailed studies delineating the precise conformational changes induced specifically by the binding and photoactivation of this compound are not widely available.

Receptor Binding Kinetics and Pharmacological Characterization in Research Models

Kinetic Analysis of Ligand-Receptor Association (k_on) and Dissociation (k_off) Rates

The kinetics of how a ligand binds to and dissociates from its receptor are fundamental to understanding its pharmacological effect. For quinuclidinyl benzilate derivatives, these rates have been explored using various techniques.

Radioligand binding assays are a cornerstone for studying receptor kinetics. These assays utilize a radioactively labeled compound (a radioligand) to measure its binding to receptors. For muscarinic receptors, tritiated QNB ([³H]QNB) and iodinated derivatives like [¹²⁵I]3-quinuclidinyl 4-iodobenzilate have been instrumental. nih.govnih.govnih.gov

A key application for 3-Quinuclidinyl p-azidobenzilate is in photoaffinity labeling. nih.govnih.gov In this technique, the azido-substituted compound first binds reversibly to the muscarinic receptor. Upon exposure to ultraviolet light, the azido (B1232118) group is converted into a highly reactive nitrene. This nitrene then forms a stable, covalent bond with the receptor, permanently "labeling" it. nih.govnih.gov This method allows for the isolation and characterization of the receptor protein itself. For instance, a related photolabile antagonist, azido-[³H]N-methyl-4-piperidyl benzilate, was found to interact with high affinity (Kd = 1.06 nM) before being covalently incorporated into a macromolecule believed to be the muscarinic receptor. nih.gov

Mathematical models are essential for interpreting data from binding assays and for determining kinetic constants. Studies analyzing the in vivo washout kinetics of [³H]QNB from different rat brain regions have shown that the dissociation rate varies significantly depending on the brain structure. nih.gov A theoretical model was developed demonstrating that the observed washout rate (k_obs) is a function of both the receptor concentration in the tissue and the intrinsic dissociation rate constant (k₋₁). nih.gov

This relationship can be expressed through a graphical method where a plot of the reciprocal of the washout rate (1/k_obs) versus receptor concentration yields a linear relationship. nih.gov This analysis revealed that the intrinsic dissociation rate of [³H]QNB is approximately two-fold slower in the hippocampus, corpus striatum, and cortex compared to the thalamus, colliculi, and cerebellum, highlighting regional differences in receptor-ligand interactions. nih.gov

| Brain Region | Relative Dissociation Rate (k₋₁) |

| Hippocampus | Slower |

| Corpus Striatum | Slower |

| Cortex | Slower |

| Thalamus | Faster |

| Colliculi | Faster |

| Cerebellum | Faster |

| Data derived from in vitro dissociation studies of [³H]QNB. nih.gov |

Functional Characterization in Isolated Systems and Cell Lines

Beyond simple binding, functional assays in isolated tissues and cell lines are used to determine how these compounds affect receptor signaling. As a non-selective antagonist, QNB and its derivatives interact with all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). mmsl.cznih.gov

The five muscarinic receptor subtypes couple to different families of heterotrimeric G-proteins, initiating distinct intracellular signaling cascades. wikipedia.org

M1, M3, and M5 Receptors: These subtypes typically couple to G-proteins of the Gq/11 family. wikipedia.org Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgyoutube.com IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). youtube.com

M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family. nih.gov Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govnih.gov

Studies using agonists in rat large airways, which possess M2a-type receptors, have shown that guanine (B1146940) nucleotides shift agonist competition curves. This provides direct evidence of the interaction between the receptor and G-proteins, as guanine nucleotides are essential for the G-protein activation/deactivation cycle. nih.gov As an antagonist, this compound blocks the action of acetylcholine (B1216132) and other muscarinic agonists at all these receptor subtypes, thereby inhibiting their respective G-protein-mediated signaling pathways. mmsl.czguidetopharmacology.org

Some GPCRs can be active even in the absence of an agonist, a phenomenon known as constitutive or agonist-independent activity. nih.gov Studies on muscarinic receptors have shown that they can indeed signal spontaneously. For example, the human M3 receptor, when expressed in Chinese hamster ovary cells, efficiently signals in an agonist-independent manner. nih.gov

Ligands that were traditionally classified as neutral antagonists are now understood to have varying effects on this basal activity. Many, including QNB and atropine (B194438), have been shown to be inverse agonists . nih.gov An inverse agonist does not simply block agonist binding; it actively reduces the constitutive activity of the receptor, stabilizing it in an inactive conformational state. nih.govyoutube.com In rat cardiomyocytes expressing M2 receptors, both atropine and QNB were found to increase cAMP production, an effect opposite to that of agonists, demonstrating their inverse agonist properties. nih.gov This ability to suppress agonist-independent signaling is a key functional characteristic of these compounds.

Structure-Activity Relationships Governing Binding Affinity and Efficacy

The specific chemical structure of a ligand dictates its ability to bind to a receptor and its efficacy. Research on analogs of QNB has provided insights into the structural requirements for high-affinity binding to muscarinic receptors. nih.govnih.gov

Studies on N4TG1 neuroblastoma cells revealed that the quinuclidinyl ring structure of QNB can be substituted at the nitrogen atom with an alkane, a hydrogen atom, or a pyrrolidine (B122466) group without losing binding ability. However, adding bulk to the quinuclidinyl ring generally decreases binding. nih.gov A hydrophobic structure similar to the benzilate moiety is also considered essential for binding. nih.gov

Another study synthesized a series of QNB analogs and measured their affinities for muscarinic receptors from rat or dog heart muscle. nih.gov The findings showed that the receptor can accommodate a halogen (ortho, meta, or para) on one of the phenyl rings or the replacement of one phenyl ring with an alkyl group, though these modifications result in a wide range of affinities. nih.gov The affinity of these analogs spanned a 270-fold range, indicating that while modifications are tolerated, they significantly impact the potency of the ligand. nih.gov

| Compound | Modification from QNB Structure | Relative Affinity |

| Compound 2 | One phenyl ring replaced with a cyclopentyl group | Highest |

| QNB | Reference compound | High |

| Compound 11 | One phenyl ring replaced with a 2-propargyl group | Lowest |

| Data from a study measuring affinity for muscarinic receptors from rat or dog ventricular muscle. nih.gov |

Stereoselectivity in Receptor Interactions

A hallmark of the interaction of 3-quinuclidinyl benzilate and its derivatives with muscarinic receptors is a high degree of stereoselectivity. The 3-quinuclidinol (B22445) portion of the molecule is chiral, and its absolute configuration plays a pivotal role in determining the binding affinity. It is well-established that the (R)-enantiomer of 3-quinuclidinyl benzilate possesses a significantly higher affinity for muscarinic receptors than the (S)-enantiomer.

This pronounced stereoselectivity is a direct reflection of the three-dimensional structure of the receptor's binding pocket, which preferentially accommodates the (R)-configuration of the quinuclidinol alcohol. While direct comparative binding studies of the (R)- and (S)-enantiomers of this compound are not readily found in the literature, it is a well-accepted principle in medicinal chemistry that the stereochemical requirements of the parent compound are retained in its analogs, especially when the modification is distal to the chiral center.

Therefore, it is highly anticipated that (R)-3-quinuclidinyl p-azidobenzilate is the biologically active enantiomer responsible for the high-affinity binding and photoaffinity labeling of muscarinic receptors. The steric hindrance and suboptimal orientation of the (S)-enantiomer within the binding site would likely result in a dramatically lower binding affinity, a phenomenon consistently observed with other QNB analogs.

Table 2: Stereoselectivity of Muscarinic Receptor Antagonists

| Compound Pair | Receptor/Tissue | Fold Difference in Affinity | Reference |

| (R)-QNB vs. (S)-QNB | Muscarinic Receptor | High (R-form more potent) | Implied from multiple studies |

| Dexetimide (B1670337) vs. Levetimide (B1674941) | Muscarinic Receptor (Aplysia) | High (Dexetimide more potent) | nih.gov |

This table illustrates the principle of stereoselectivity for muscarinic receptor antagonists. Dexetimide and levetimide are stereoisomers, with dexetimide being the more active form, similar to the expected relationship between the enantiomers of this compound.

Advanced Analytical Techniques for 3 Quinuclidinyl P Azidobenzilate Research

Chromatographic Separation Methods

Chromatography is a cornerstone for the purification and analysis of 3-Quinuclidinyl p-azidobenzilate. These techniques separate the compound from precursors, byproducts, and metabolites based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for its quantification. Reversed-phase HPLC is a commonly employed mode for this purpose, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. elsevierpure.com

The principle involves injecting the sample into the HPLC system, where it is carried by the mobile phase through the column. This compound, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, the compound can be separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). A UV detector is typically used for detection, as the aromatic rings in the benzilate moiety absorb ultraviolet light at specific wavelengths. The area under the resulting chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification against a standard curve. This method is crucial for verifying the purity of a synthesized batch before its use in further experiments. For analogous compounds like 3-quinuclidinyl benzilate (BZ), HPLC methods have been developed that are selective and linear over a wide concentration range. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Quinuclidinyl Benzilate Analogue

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min elsevierpure.com |

| Detection | UV at 220 nm |

| Internal Standard | Atropine (B194438) nih.gov |

Chiral Chromatography for Enantiomer Separation

This compound possesses a chiral center at the carbon atom of the benzilate moiety bonded to the hydroxyl and quinuclidinyl groups. This results in the existence of two non-superimposable mirror-image isomers, or enantiomers. Enantiomers can exhibit different biological activities and potencies, making their separation and individual study essential. wvu.edunih.gov

Chiral chromatography, particularly chiral HPLC, is the primary method for separating these enantiomers. wvu.edumdpi.com This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. wvu.edu The interactions between the enantiomers and the CSP form transient diastereomeric complexes with slightly different energies, leading to different retention times on the column and thus, separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds. mdpi.com The choice of mobile phase, often a polar organic solvent like methanol or ethanol, is critical for achieving optimal separation. mdpi.com The ability to isolate and test each enantiomer individually is crucial for accurately characterizing their specific binding affinities and functional effects on muscarinic receptors.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides unparalleled sensitivity and specificity for the detection and structural elucidation of compounds like this compound.

LC-MS/MS for Compound and Metabolite Analysis in Biological Matrices (research samples)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying minute amounts of drugs and their metabolites in complex biological matrices such as plasma and urine. elsevierpure.comnih.gov The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical research application, a biological sample is first processed, often using solid-phase extraction (SPE) on a C18 cartridge, to remove proteins and other interfering substances and to concentrate the analytes. nih.govnih.gov The extract is then injected into the LC-MS/MS system. After separation on an HPLC column, the eluent is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ of the target compounds. nih.gov

The first mass spectrometer (MS1) selects the parent ion of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise. For instance, in the analysis of the parent compound BZ, LC-MS/MS methods have been developed with limits of quantification as low as 0.5 ng/mL in rat plasma. nih.gov This technique is also essential for studying the metabolism of this compound, allowing for the identification and quantification of metabolites formed by processes such as hydrolysis of the ester bond, which would yield 3-quinuclidinol (B22445) and p-azidobenzilic acid. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Analysis of 3-Quinuclidinyl Benzilate (BZ) in Rat Plasma

| Parameter | Specification | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | nih.gov |

| LC System | Reversed-Phase HPLC | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| MS Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Linear Range | 0.5 ng/mL - 1000 ng/mL | nih.gov |

| Limit of Detection | 0.2 ng/mL | nih.gov |

| Limit of Quantification | 0.5 ng/mL | nih.gov |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. This capability is crucial for the unambiguous structural confirmation of newly synthesized compounds like this compound.

Unlike nominal mass instruments, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm). This precision allows for the determination of the compound's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula (C₂₂H₂₄N₄O₃), the identity of the synthesized compound can be confirmed with a high degree of confidence. This step is vital to ensure that the correct molecule has been produced before proceeding with extensive biological testing.

Radioligand Synthesis and Detection for Receptor Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology for quantifying receptor-ligand interactions. nih.gov These assays require a radiolabeled version of the ligand to enable its detection and quantification at the low concentrations characteristic of receptor binding. nih.gov

For this compound, this involves the synthesis of a radiolabeled form, typically by incorporating tritium (B154650) (³H) into the molecule to create [³H]this compound. The synthesis must be carefully designed to place the radiolabel in a position that does not interfere with the molecule's ability to bind to the receptor.

Once synthesized and purified, the radioligand is used in binding assays with preparations of tissues or cells expressing muscarinic receptors. In saturation binding experiments, increasing concentrations of [³H]this compound are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured using a scintillation counter. By analyzing the binding data, key parameters can be determined:

Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates a higher binding affinity.

Maximum Receptor Density (Bmax): The total concentration of receptors in the sample.

As a photoaffinity label, [³H]this compound offers a distinct advantage. nih.gov After binding to the muscarinic receptor, the sample can be exposed to UV light. This activates the azido (B1232118) group, converting it into a highly reactive nitrene that forms a covalent bond with the receptor. nih.gov This irreversible labeling allows for the isolation and biochemical characterization of the receptor protein itself. nih.gov

Table 3: Hypothetical Data from a Saturation Radioligand Binding Assay

| Parameter | Description | Example Value |

| Radioligand | [³H]this compound | N/A |

| Tissue | Rat Cerebral Cortex Homogenate | N/A |

| Kd | Dissociation Constant | 1.5 nM |

| Bmax | Maximum Receptor Density | 1200 fmol/mg protein |

Incorporation of Radioisotopes (e.g., [¹²⁵I], [³H])

To facilitate the detection and quantification of this compound in biological samples, researchers have employed radiolabeling techniques. While direct radioiodination with ¹²⁵I has been successfully used for analogous compounds like 3-quinuclidinyl 4-iodobenzilate to create high-affinity radioligands, the primary method for photoaffinity labels like this compound and its analogs is often tritiation ([³H]). nih.gov

The synthesis of these radiolabeled compounds is a meticulous process. For instance, the synthesis of a tritiated photoaffinity analog of atropine, [³H]-p-azidoatropine methyl iodide, has been described, providing a methodological basis for the likely tritiation of this compound. nih.gov The process typically involves introducing the radioisotope into the molecular structure without altering its biological activity. In the case of a related compound, azido-[³H]N-methyl-4-piperidyl benzilate, the radiolabel allowed for the investigation of its covalent incorporation into muscarinic receptors. nih.gov This covalent binding, initiated by photolysis, is a key feature of photoaffinity labels and is essential for identifying and characterizing the receptor proteins. nih.gov

The choice of radioisotope is critical. While ¹²⁵I offers high specific activity, making it suitable for in vivo imaging and receptor mapping, the beta-emitting nature of ³H is highly advantageous for quantitative in vitro assays like scintillation counting and for high-resolution autoradiography at the microscopic level. nih.govosti.gov

Table 1: Comparison of Radioisotopes Used in Muscarinic Receptor Research

| Radioisotope | Common Application | Key Advantages | Relevant Compound Examples |

|---|---|---|---|

| ¹²⁵I | In vivo imaging, receptor mapping | High specific activity, gamma emission | [¹²⁵I]3-quinuclidinyl 4-iodobenzilate |

| ³H | In vitro binding assays, autoradiography | High resolution, beta emission | [³H]Quinuclidinyl benzilate, Azido-[³H]N-methyl-4-piperidyl benzilate |

Scintillation Counting and Autoradiography in Tissue Sections

Once a radiolabeled form of this compound (e.g., tritiated) is available, researchers can employ powerful analytical techniques like scintillation counting and autoradiography to study its binding to muscarinic receptors in various tissues.

Scintillation Counting is a quantitative technique used to measure the amount of radioactivity in a sample. In the context of this compound research, tissue homogenates or cell membrane preparations are incubated with the radiolabeled compound. After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a liquid scintillation counter. This allows for the determination of key binding parameters, such as the dissociation constant (Kd) and the receptor density (Bmax). For example, in studies with the related compound [³H]quinuclidinyl benzilate ([³H]QNB), scintillation counting was used to determine its binding affinity to muscarinic receptors in heart muscle, revealing a high affinity with an IC50 of 1.2 x 10⁻⁹ M. nih.gov

Autoradiography provides a visual representation of the distribution of radioactivity within tissue sections. nih.govosti.gov This technique is invaluable for localizing the specific binding sites of this compound within complex tissues like the brain. In a typical autoradiography experiment, thin tissue sections are incubated with the radiolabeled ligand, washed, and then apposed to a photographic emulsion or a sensitive phosphor screen. The radioactive emissions from the bound ligand expose the film, creating a map of the receptor distribution. Studies using [³H]QNB have successfully mapped the distribution of muscarinic receptors in the rat brainstem, identifying high concentrations in various nuclei. nih.govosti.gov This approach could similarly be used with a radiolabeled this compound to visualize the specific population of receptors it covalently labels upon photoactivation.

Table 2: Research Findings from Related Radioligand Binding Studies

| Technique | Radioligand | Tissue | Key Findings | Reference |

|---|---|---|---|---|

| Scintillation Counting | [³H]Quinuclidinyl benzilate | Heart muscle | IC50 = 1.2 x 10⁻⁹ M | nih.gov |

| Scintillation Counting | Azido-[³H]N-methyl-4-piperidyl benzilate | Rat cortex | Kd = 1.06 nM; Covalent incorporation into 86,000 Mr macromolecule | nih.gov |

| Autoradiography | [³H]Quinuclidinyl benzilate | Rat brainstem | High receptor density in superior colliculus, pontine nucleus, etc. | nih.govosti.gov |

Computational and Theoretical Approaches in 3 Quinuclidinyl P Azidobenzilate Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. For the 3-Quinuclidinyl benzilate family of compounds, these techniques have been crucial for elucidating their binding modes within the complex structure of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs). nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Since the crystal structures of all five human mAChR subtypes (M1-M5) were not always available, researchers initially relied on homology modeling. nih.govacs.org In this process, the amino acid sequence of a target receptor (e.g., human M3 mAChR) is used to build a three-dimensional model based on the known crystal structure of a related protein, such as bovine rhodopsin or the β2-adrenergic receptor. nih.govacs.orgresearchgate.net Once a receptor model is generated, ligands like QNB can be "docked" into the putative binding site. For instance, studies on the M2 receptor, which was crystallized with QNB, show that the ligand binds in a conserved pose, interacting with key residues such as D103, Y104, and N404. nih.govproteopedia.org This binding mode is believed to be similar for structurally related anticholinergics. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking. These simulations, which can span from nanoseconds to microseconds, model the movements and conformational changes of the protein and the ligand in a simulated physiological environment, often including a lipid bilayer and water molecules. nih.govmdpi.com MD simulations of mAChR complexes have revealed crucial information. For example, simulations of the M2 and M3 receptors suggest that some ligands may bind transiently to an allosteric site before settling into the primary (orthosteric) binding pocket. nih.govnih.gov This offers new avenues for designing ligands with different binding kinetics and subtype selectivity. nih.govnih.gov The stability of the complex and the key interactions are analyzed over time to refine the understanding of the binding mechanism. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Probe Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of 3-Quinuclidinyl p-azidobenzilate, QSAR is instrumental for optimizing the design of photoaffinity probes. The goal is to introduce a photoreactive group (the azido (B1232118) group) onto the parent molecule (QNB) without significantly compromising its binding affinity for the target receptor.

The development of a QSAR model begins with synthesizing and testing a series of analogues of a lead compound. nih.gov For QNB, researchers have synthesized numerous derivatives where, for example, one of the phenyl rings is substituted with halogens at different positions or replaced with an alkyl group. nih.gov The binding affinities of these compounds for the muscarinic receptor are then measured through in vitro competition assays. nih.gov This data provides the "activity" part of the structure-activity relationship.

The "structure" part is quantified by calculating various molecular descriptors for each analogue, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. A 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can then be built to correlate these descriptors with the observed binding affinities. mdpi.com The resulting model can predict the affinity of novel, unsynthesized compounds and generate 3D contour maps that highlight regions where modifications would likely increase or decrease binding affinity.

For designing a probe like this compound, a QSAR model would be invaluable. It could predict that placing the bulky, electron-withdrawing azido group at the para-position of one of the phenyl rings would be well-tolerated by the receptor's binding pocket, thus preserving the high affinity required for an effective photoaffinity label. nih.govnih.gov

Chemoinformatics and Database Mining for Related Ligands and Targets

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical and biological datasets. This field is essential for discovering new ligands, identifying potential off-target interactions, and understanding the broader pharmacological context of a compound like this compound.

Public and commercial databases are the foundation of chemoinformatics. Databases such as PubChem, ChEMBL, and IUPHAR/BPS contain vast amounts of information on chemical compounds, including their structures, physicochemical properties, and reported biological activities against various targets. wikipedia.org For instance, 3-Quinuclidinyl benzilate (QNB) is extensively cataloged in these databases, linking its structure to experimental data on its high-affinity binding to all five muscarinic receptor subtypes. wikipedia.orgsigmaaldrich.com

Database mining and virtual screening are key chemoinformatic techniques. Researchers can search these databases for compounds structurally similar to QNB to identify other potential muscarinic receptor ligands. This can reveal novel chemical scaffolds or inspire the design of new analogues. Conversely, one can search for all known targets of a particular ligand to predict potential off-target effects.

Virtual screening is a computational method used to search large libraries of compounds to identify those most likely to bind to a target receptor. acs.org Using a validated 3D model of a muscarinic receptor, millions of virtual compounds can be rapidly docked to the binding site. This process helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. Studies have successfully used homology models of all five mAChR subtypes to perform virtual screening, demonstrating their ability to distinguish known muscarinic antagonists from decoy molecules. acs.org This approach is fundamental to modern drug discovery and the search for more selective and potent receptor ligands.

Future Directions and Emerging Applications in Chemical Biology

Development of Next-Generation Photoaffinity Probes with Enhanced Specificity

The evolution of photoaffinity probes is focused on overcoming the limitations of first-generation agents like 3-Quinuclidinyl p-azidobenzilate. The ideal photoaffinity probe should exhibit high stability in the dark, possess a strong affinity for its target comparable to the parent molecule, and upon photoactivation, generate a highly reactive species that efficiently forms a stable covalent bond with the target. mdpi.com

Research into next-generation probes centers on several key areas:

Modification of the Photoreactive Group: While the aryl azide (B81097) group of this compound is effective, alternative photoreactive moieties are being explored. Diazirines, for instance, are smaller and can be activated by longer wavelength UV light (350–380 nm), which minimizes potential damage to sensitive proteins. mdpi.comnih.gov Upon irradiation, diazirines generate reactive carbenes that can insert into a wide range of chemical bonds, offering high reactivity. mdpi.com However, the synthesis of diazirine derivatives can be complex. nih.gov

Bifunctional and Clickable Probes: A significant advancement is the creation of bifunctional probes that incorporate not only a pharmacophore and a photoreactive group but also a reporter tag or a "clickable" handle. mdpi.comnih.gov Early probes often used bulky reporter groups like biotin (B1667282), which could reduce the probe's binding affinity. nih.gov Modern probes frequently incorporate a small alkyne or azide handle. This allows for the subsequent attachment of a reporter tag (e.g., a fluorescent dye or biotin) via click chemistry after the probe has already bound to its target. nih.govnih.gov This strategy minimizes steric hindrance and preserves the probe's affinity. nih.gov

Enhanced Labeling Efficiency: Studies with other probes for muscarinic receptors have shown that labeling efficiency can be highly dependent on the probe's structure. For example, certain tritiated aryldiazonium photoprobes have demonstrated high labeling efficiencies, covalently modifying up to 30-60% of the receptor population. nih.gov The development of probes with higher quantum yields and optimized photochemical properties remains a key goal. hep.com.cn

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Aryl Azides | Nitrene | < 300 | Relatively stable; well-established chemistry. hep.com.cnenamine.net | Can require harsh UV light; potential for rearrangement to less reactive species. hep.com.cn |

| Benzophenones | Triplet Ketone | ~350 | Chemically stable; less prone to side reactions with water. enamine.net | Larger size can cause steric hindrance; prefers C-H bond insertion. mdpi.com |

| Diazirines | Carbene | 350 - 380 | Small size; activated by less damaging wavelengths; highly reactive. mdpi.comnih.gov | Complex synthesis; carbene can be quenched by water. nih.gov |

| Aryldiazonium Salts | Aryl Cation | > 300 | High quantum yields; activated by less damaging wavelengths. hep.com.cn | Can be unstable under non-acidic conditions. hep.com.cn |

Integration with Advanced Imaging Techniques for Spatiotemporal Studies

The static identification of binding partners is being superseded by dynamic visualization of receptor behavior in living cells. Integrating photoaffinity probes with advanced imaging provides unprecedented insight into the spatiotemporal organization of GPCR signaling. researchgate.netnih.gov

Genetically encoded fluorescent biosensors have been pivotal in revealing concepts like receptor-associated independent cAMP nanodomains and location bias in GPCR signaling. researchgate.net Similarly, advanced proteomics techniques are being used to map the interaction networks of GPCRs over time. A recent study utilized proximity-based APEX2 proteomics to investigate the interactome of the luteinizing hormone receptor (LHR), another GPCR, on a sub-minute timescale following agonist stimulation. biorxiv.orgnih.gov This approach allowed for the identification of novel interactors that modulate receptor signaling and trafficking, providing a map of the receptor's proteomic environment at the nanometer scale. biorxiv.orgnih.gov

Future applications could involve developing versions of quinuclidinyl benzilate-based probes that are compatible with these techniques. For example, a probe could be designed to not only covalently label the muscarinic receptor but also to be visualized with super-resolution microscopy, allowing researchers to track the movement of individual receptor molecules into and out of specific plasma membrane domains in response to stimuli. nih.gov Such studies are crucial for understanding how the spatial organization of GPCRs encodes for signaling specificity. nih.govcancer.gov

Exploration of Novel Biological Targets through High-Throughput Screening

Photoaffinity labeling is a powerful tool for target deconvolution, especially following phenotypic screens where a compound shows a desirable biological effect, but its molecular target is unknown. nih.govmdpi.com High-throughput screening (HTS) platforms can assess hundreds of thousands of compounds, and photoaffinity probes are essential for validating the "hits" that emerge. mdpi.comnih.gov

The typical workflow involves treating live cells or cell lysates with a photoaffinity probe, irradiating the sample to induce covalent cross-linking, and then using a reporter tag on the probe to isolate and identify the bound proteins, often via mass spectrometry. nih.govyoutube.com Competition experiments, where an excess of a non-probe ligand is added, are crucial to distinguish specific binding from non-specific background labeling. nih.gov

Probe-based competition assays are also being developed to profile libraries of inhibitor compounds. nih.gov In this approach, a probe designed to bind to a family of proteins (such as kinases) is used. The ability of test compounds to displace the probe from its targets can be measured, providing a profile of the test compounds' selectivity across the protein family. nih.gov A similar strategy could be employed with a probe like this compound to screen for novel allosteric modulators of muscarinic receptors or to identify off-target interactions of other drugs. The integration of clickable probes allows for a streamlined HTS workflow, enabling direct-in-cell screening. enamine.net

| Screening Goal | Probe/System Used | Key Finding/Identified Compound | Significance |

|---|---|---|---|

| Identify modulators of CRISPR/Cas9 efficiency | SSA reporter system | Clofarabine (accelerator), CP-724714 (decelerator) | Provides chemical tools to manipulate genome editing efficiency and potentially reduce off-target effects. nih.gov |

| Profile CDK inhibitors | Photoaffinity probe for Cyclin-Dependent Kinases (CDKs) | Developed a competition assay to profile inhibitor selectivity. | Offers a widely applicable method to study small molecule binding to protein families. nih.gov |

| Identify targets of antiproliferative agents | Fluorescence-based probes | Used fluorescence difference in 2D gel electrophoresis to identify targets in live cells. | Demonstrates a method for target identification of molecules discovered in phenotypic screens. mdpi.com |

Contribution to Fundamental Understanding of G Protein-Coupled Receptor (GPCR) Pharmacology

Photoaffinity probes have fundamentally shaped our understanding of GPCRs, which are the targets for a vast number of therapeutic drugs. hep.com.cnyoutube.com These tools allow for the direct and irreversible labeling of ligand binding sites, providing information that is complementary to what can be learned from structural biology techniques like X-ray crystallography. nih.gov

GPCRs are not simple on/off switches but are highly dynamic proteins that can adopt multiple conformations to engage with a variety of intracellular signaling partners, including different G proteins and β-arrestins. researchgate.netnih.gov Photoaffinity labeling helps to map the binding pockets for agonists, antagonists, and allosteric modulators, providing crucial data for understanding the molecular basis of ligand recognition and functional selectivity. nih.govresearchgate.netacs.org

By identifying the specific amino acid residues that are covalently modified by a probe, researchers can build precise models of the ligand-receptor interaction. nih.govnih.gov For example, a study using a novel diazirine-based photoaffinity probe successfully identified a specific tyrosine residue (Tyr271) in the seventh transmembrane helix of the human A2A adenosine (B11128) receptor as the cross-linking site. nih.gov This level of detail is invaluable for structure-based drug design and for understanding how different ligands stabilize distinct receptor conformations, leading to biased signaling. The continued application and refinement of probes based on scaffolds like that of this compound will remain a cornerstone of GPCR pharmacology, helping to unravel the complexities of their signaling pathways. nih.govnih.govyoutube.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。